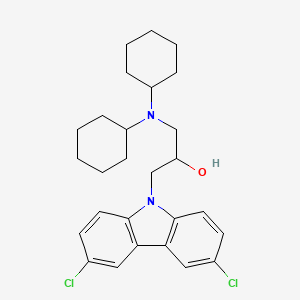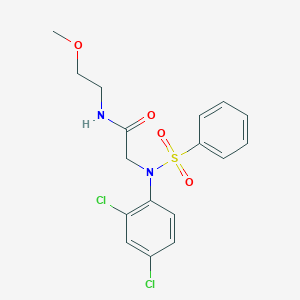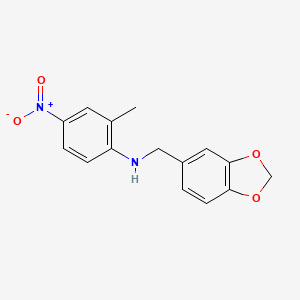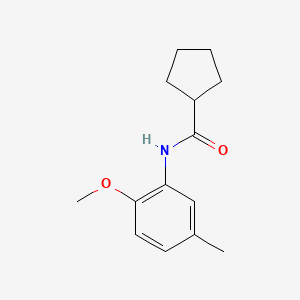
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol in lab experiments is its potential applications in various fields such as cancer research, neuroscience, and drug discovery. It has been shown to have significant activity against cancer cells and has potential applications in the treatment of neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol. One direction is to further investigate its potential applications in cancer research and drug discovery. Another direction is to study its potential applications in the treatment of neurological disorders. Additionally, research can be conducted to improve its solubility and pharmacological properties for better use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,6-dichloro-9H-carbazole with dicyclohexylamine in the presence of a base such as potassium carbonate in a solvent such as dimethyl sulfoxide. The resulting intermediate is then reacted with 2-chloro-1-propanol to yield the final product.
Aplicaciones Científicas De Investigación
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, it has been found to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(dicyclohexylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34Cl2N2O/c28-19-11-13-26-24(15-19)25-16-20(29)12-14-27(25)31(26)18-23(32)17-30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h11-16,21-23,32H,1-10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONAJUSNYFELMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)


![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)

![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)


